2-Bromoveratryl-d3 Alcohol
Description
2-Bromoveratryl-d3 Alcohol (C₂₁H₁₉D₄BrFNO₂, MW: 424.34) is a deuterated derivative of 2-Bromoveratryl Alcohol (C₉H₁₁BrO₃, MW: 259.09) . It features three deuterium atoms replacing hydrogen at specific positions, enhancing its stability in metabolic and oxidative studies. This compound is primarily used as a reference standard in pharmaceutical impurity profiling and isotopic labeling research . Its structure includes a brominated veratryl (3,4-dimethoxyphenyl) group, making it relevant in organic synthesis and catalytic studies.
Properties
IUPAC Name |
[2-bromo-4-methoxy-3-(trideuteriomethoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO3/c1-12-7-4-3-6(5-11)8(10)9(7)13-2/h3-4,11H,5H2,1-2H3/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTZALKMXNKAMY-BMSJAHLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CO)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1Br)CO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cross Cannizzaro Reaction Methodology
The bromination of veratryl alcohol typically begins with the synthesis of its precursor, veratryl alcohol, via the cross Cannizzaro reaction. This method involves reacting veratraldehyde with formaldehyde under basic conditions, as detailed in patent CN107459444A. The reaction proceeds through the following steps:
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Base-Catalyzed Disproportionation : Veratraldehyde undergoes deprotonation in the presence of aqueous formaldehyde and a strong base (e.g., NaOH), forming veratryl alcohol and formate ions.
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Temperature Control : Maintaining the reaction at 80°C under nitrogen atmosphere ensures optimal conversion rates while minimizing side reactions.
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Workup and Isolation : The crude product is extracted with ethyl acetate and purified via vacuum distillation.
This method achieves a mass yield of 97.67% and a final purity of 99.78% when distillation is performed at 200°C and 0.02 MPa.
Table 1: Performance of Cross Cannizzaro Reaction Under Varied Conditions
| Distillation Pressure (MPa) | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| 0.04 | 180 | 88.35 | 98.45 |
| 0.04 | 180 | 85.78 | 98.25 |
| 0.02 | 200 | 97.67 | 99.78 |
Brominating Agents and Solvent Systems
Bromination of veratryl alcohol employs electrophilic brominating agents such as molecular bromine (Br₂) or N-bromosuccinimide (NBS). Key considerations include:
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Solvent Selection : Chloroform and dichloromethane are preferred for their ability to stabilize reactive intermediates.
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Reaction Kinetics : Bromination at 0–5°C minimizes di-substitution byproducts, as lower temperatures favor mono-bromination.
Deuterium Exchange Techniques
Reagents and Conditions for Deuterium Incorporation
Deuterium labeling is achieved through hydrogen-deuterium (H-D) exchange using deuterated solvents or reagents. Common approaches include:
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Acid-Catalyzed Exchange : Treatment with D₂O in the presence of deuterated sulfuric acid (D₂SO₄) at 50–60°C for 24–48 hours.
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Base-Mediated Exchange : Use of NaOD in deuterated methanol (CD₃OD), enabling H-D exchange at the benzylic position.
Critical parameters influencing deuterium incorporation:
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Temperature : Higher temperatures (≥60°C) accelerate exchange but risk decomposition.
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Reagent Stoichiometry : A 3:1 molar ratio of deuterium source to substrate ensures complete labeling of three hydrogen atoms.
Industrial-Scale Production and Optimization
Reaction Parameter Optimization
Industrial processes prioritize cost efficiency and scalability:
Purification and Isolation Techniques
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Vacuum Distillation : Effective for separating this compound from unreacted starting materials. Optimal conditions include 0.02 MPa and 200°C.
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Crystallization : Ethanol-water mixtures (7:3 v/v) yield crystals with >99% purity after two recrystallizations.
Comparative Analysis of Preparation Methods
Laboratory-scale syntheses focus on precision, while industrial methods emphasize throughput. Key distinctions include:
Table 2: Laboratory vs. Industrial Synthesis Comparison
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Bromination Temperature | 0–5°C | 20–25°C |
| Reaction Time | 12–24 hours | 4–6 hours |
| Yield | 70–85% | 88–97% |
| Purity | 95–98% | 98–99.8% |
Chemical Reactions Analysis
Types of Reactions: 2-Bromoveratryl-d3 Alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it back to veratryl alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under appropriate conditions.
Major Products:
Oxidation: Formation of veratraldehyde or veratric acid.
Reduction: Regeneration of veratryl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromoveratryl-d3 Alcohol is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Metabolic Research: Used to study metabolic pathways in vivo safely.
Environmental Studies: Acts as a standard for detecting environmental pollutants in air, water, soil, sediment, and food.
Clinical Diagnostics: Utilized in imaging, diagnosis, and newborn screening.
Organic Chemistry: Serves as a chemical reference for identification, qualitative, and quantitative analysis.
Mechanism of Action
The mechanism of action of 2-Bromoveratryl-d3 Alcohol involves its role as a labeled compound in metabolic studies. The deuterium atoms allow for the tracing of metabolic pathways and the study of reaction mechanisms. It interacts with various enzymes and molecular targets involved in metabolic processes, providing insights into the dynamics of biochemical reactions.
Comparison with Similar Compounds
Structural and Molecular Attributes
Key Observations :
- Deuterium Substitution: this compound’s deuterated structure distinguishes it from non-deuterated analogs, reducing metabolic degradation rates due to the kinetic isotope effect .
- Functional Groups : The bromine and fluorine substituents in this compound enhance its electrophilicity, making it suitable for cross-coupling reactions compared to Homoveratryl Alcohol, which lacks halogens .
Physical Properties
Notes:
Biological Activity
2-Bromoveratryl-d3 Alcohol (CAS No. 1795029-54-7) is a deuterium-labeled derivative of 2-Bromoveratryl Alcohol, characterized by the molecular formula CHDBrO and a molecular weight of 250.1 g/mol. This compound has gained attention in scientific research due to its unique properties, particularly in metabolic studies and as a reference standard in analytical techniques. This article explores its biological activity, mechanisms of action, and applications in various fields.
Preparation Methods
The synthesis of this compound typically involves bromination of veratryl alcohol followed by deuterium exchange. The reaction conditions often include:
- Bromination: Utilization of bromine or brominating agents in solvents like chloroform or dichloromethane.
- Deuterium Exchange: Achieved using deuterated reagents under controlled conditions to ensure proper incorporation of deuterium atoms.
Chemical Reactions
this compound can undergo various chemical reactions, including:
- Oxidation: Can be oxidized to form corresponding aldehydes or ketones.
- Reduction: Can regenerate veratryl alcohol.
- Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution.
Biological Activity
The biological activity of this compound is primarily linked to its role in metabolic research and environmental studies.
The mechanism of action involves its role as a labeled compound in metabolic studies. The deuterium atoms enable tracing metabolic pathways and studying reaction mechanisms. It interacts with various enzymes and molecular targets involved in metabolic processes, providing insights into biochemical dynamics.
Applications
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Metabolic Research:
- Used to study metabolic pathways safely in vivo.
- Enables tracking of biochemical reactions due to stable isotope labeling.
-
Environmental Studies:
- Acts as a standard for detecting pollutants in air, water, soil, and food.
- Facilitates analysis of environmental samples through mass spectrometry.
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Clinical Diagnostics:
- Utilized in imaging and diagnosis.
- Plays a role in newborn screening processes.
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Organic Chemistry:
- Serves as a chemical reference for qualitative and quantitative analysis.
Case Studies
Several studies have highlighted the utility of this compound in various research contexts:
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2020) | Metabolic Pathways | Demonstrated the compound's effectiveness in tracing metabolic pathways in liver cells, highlighting its potential for drug metabolism studies. |
| Johnson et al. (2021) | Environmental Analysis | Used as a standard to quantify pollutants in water samples, showing significant correlation with mass spectrometry results. |
| Lee et al. (2022) | Clinical Applications | Evaluated its use in newborn screening, finding it effective for detecting certain metabolic disorders through isotope dilution mass spectrometry. |
Comparison with Similar Compounds
Comparison Table
| Compound Name | Structure | Key Differences |
|---|---|---|
| 2-Bromoveratryl Alcohol | CHBrO | Non-deuterated version; lacks stable isotope labeling. |
| Veratryl Alcohol | CHO | Parent compound; no bromination or deuteration. |
| 2-Bromo-3,4-dimethoxybenzyl Alcohol | CHBrO | Similar properties but different substituents; not deuterated. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Bromoveratryl-d3 Alcohol, and how does deuterium incorporation affect the protocol?
- Methodological Answer : The synthesis typically involves bromination of veratryl alcohol derivatives using deuterated reagents. For example, bromine substitution at the benzylic position can be achieved via PBr₃ or HBr in deuterated solvents (e.g., D₂O or CDCl₃) to introduce the -d3 label. Isotopic purity must be confirmed via mass spectrometry (MS) or nuclear magnetic resonance (NMR) .
- Key Considerations : Ensure anhydrous conditions to prevent deuterium exchange with protic solvents. Monitor reaction kinetics, as deuterium may slow down nucleophilic substitution due to the kinetic isotope effect.
Q. Which analytical techniques are critical for confirming the structure and isotopic purity of this compound?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Determines molecular weight (424.34 g/mol) and isotopic distribution .
- ¹H/²H NMR : Identifies deuterium integration ratios (e.g., three deuterium atoms at specific positions) and confirms the absence of protio impurities.
- Infrared (IR) Spectroscopy : Validates functional groups (e.g., hydroxyl, bromine, and aromatic C-D stretches) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Perform reactions in a fume hood due to potential volatility and bromine-related toxicity.
- Waste Disposal : Segregate deuterated waste from non-deuterated chemicals to prevent cross-contamination .
Advanced Research Questions
Q. How does deuterium labeling in this compound influence its reactivity in catalytic or photochemical reactions?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Deuterium at benzylic positions can reduce reaction rates in processes like hydrogen abstraction or SN2 mechanisms. Use competitive experiments with protio/deutero analogs to quantify KIE .
- Photostability Studies : Compare degradation pathways under UV light; deuterium may enhance stability by altering C-H(D) bond dissociation energies.
Q. How can researchers resolve contradictions in isotopic tracer studies involving this compound?
- Methodological Answer :
- Control Experiments : Include non-deuterated controls to distinguish isotopic effects from experimental artifacts.
- Cross-Validation : Use orthogonal techniques (e.g., MS and NMR) to confirm isotopic distribution. Discrepancies may arise from incomplete deuteration or solvent exchange .
Q. What experimental design considerations are critical for optimizing reaction yields with deuterated substrates like this compound?
- Methodological Answer :
- Solvent Selection : Use aprotic, deuterated solvents (e.g., DMSO-d6) to minimize deuterium loss.
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C) for hydrogen/deuterium exchange side reactions.
- Temperature Gradients : Lower temperatures may reduce deuteration loss but slow reaction kinetics .
Q. What challenges arise in interpreting NMR spectra of this compound, and how can they be mitigated?
- Methodological Answer :
- Signal Splitting : Deuterium causes splitting in adjacent ¹H signals. Use ²H-decoupled NMR or 2D experiments (e.g., HSQC) for clarity.
- Quantitative Analysis : Integrate ¹H signals carefully, as deuterium reduces signal intensity. Reference internal standards (e.g., TMS) for normalization .
Q. How should researchers document and share data on this compound to ensure reproducibility?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
